![molecular formula C23H26N4O5 B2878905 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide CAS No. 921543-75-1](/img/structure/B2878905.png)
2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrido[3,2-d]pyrimidin-1(2H)-one group, a benzo[d][1,3]dioxol-5-ylmethyl group, and an acetamide group with two isopropyl substituents .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific information, it’s hard to say exactly how this would be done .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of polar functional groups could make it soluble in polar solvents .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
The compound has been explored in the context of synthesizing and evaluating various derivatives for their binding affinity and selectivity towards biological targets. For instance, studies on substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines demonstrate their high affinity and selectivity for peripheral benzodiazepine receptors (PBRs), highlighting their potential for imaging PBR expression in neurodegenerative disorders (Fookes et al., 2008).
Antitumor and Anti-inflammatory Agents
Research into classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as antifolates reveals their potential as dihydrofolate reductase (DHFR) inhibitors and antitumor agents, showcasing the chemical backbone's versatility in addressing tumor growth (Gangjee et al., 2007). Similarly, the synthesis of pyrimidinones and oxazinones from citrazinic acid as anti-inflammatory agents demonstrates the compound's scaffold's adaptability for developing new therapeutic agents (Amr et al., 2007).
Novel Synthesis Methods
Innovative synthesis methods for creating heterocyclic systems fused to a thiophene moiety using citrazinic acid as a synthon are being developed, underscoring the chemical versatility and potential for creating a wide range of pharmacologically active compounds (Amr et al., 2007).
Dual Inhibitors of Key Enzymes
The design and synthesis of compounds as dual inhibitors of DHFR and thymidylate synthase highlight the potential for developing multifunctional drugs capable of targeting multiple pathways in diseases like cancer, further emphasizing the compound's significance in drug discovery (Gangjee et al., 2005).
Antioxidant Activities
Exploration into the antioxidant activities of novel thiopyrimidine-glucuronide compounds showcases the potential for developing treatments that address oxidative stress-related disorders, demonstrating the compound's application in creating treatments beyond its core focus areas (Wanare, 2022).
Mécanisme D'action
Target of Action
Similar compounds have shown potent growth inhibition properties against human cancer cell lines such as hela, a549, and mcf-7 . Therefore, it can be inferred that this compound may also target similar cell lines.
Biochemical Pathways
Similar compounds have been shown to affect cell cycle progression and induce apoptosis , suggesting that this compound may also affect similar pathways.
Result of Action
Similar compounds have shown potent growth inhibition properties against human cancer cell lines . Therefore, it can be inferred that this compound may also have similar effects.
Orientations Futures
Propriétés
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5/c1-14(2)27(15(3)4)20(28)12-25-17-6-5-9-24-21(17)22(29)26(23(25)30)11-16-7-8-18-19(10-16)32-13-31-18/h5-10,14-15H,11-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEXLQLLVAFFRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1C2=C(C(=O)N(C1=O)CC3=CC4=C(C=C3)OCO4)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}-N-(2-thienylmethylene)amine](/img/structure/B2878823.png)
![3-(4-fluorophenyl)-1-(2-morpholino-2-oxoethyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2878825.png)
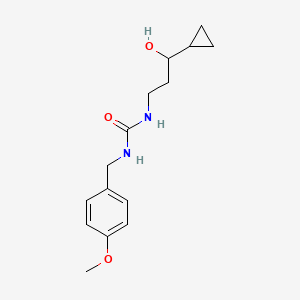
![1-(Thian-4-yl)-4-[4-(trifluoromethoxy)benzoyl]-1,4-diazepane](/img/structure/B2878828.png)
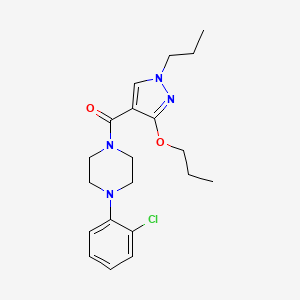
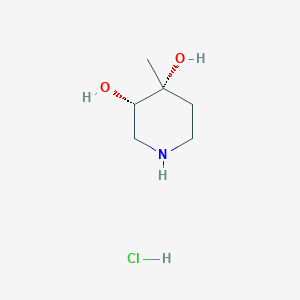
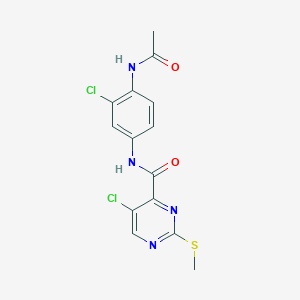
![(3-bromophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2878834.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide](/img/structure/B2878836.png)
![[(2R,3R,4S,5R,6R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/no-structure.png)

![N-Phenyl-2-[5-(1-prop-2-ynylpiperidin-4-yl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B2878841.png)
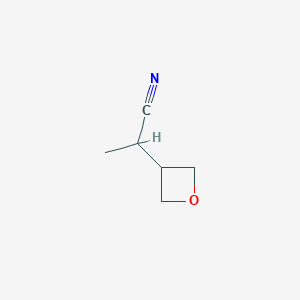
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2878844.png)
